2-Amino-2-methyl-1-propanol

概述

描述

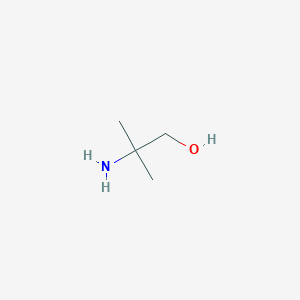

2-Amino-2-methyl-1-propanol (AMP; CAS 124-68-5) is a sterically hindered alkanolamine with the molecular formula C₄H₁₁NO (molecular weight: 89.14 g/mol). It contains both a tertiary amine and a hydroxyl group, enabling versatile reactivity in organic synthesis, catalysis, and industrial applications. AMP is widely used as a CO₂ absorbent due to its steric hindrance, which enhances bicarbonate formation rates compared to other amines . It also serves as a pH buffer in biochemical assays (e.g., alkaline phosphatase activity determination) and as a dispersant in coatings and metalworking fluids .

准备方法

Hydrolysis of 2,2-Dimethylaziridine

The most direct synthesis of AMP involves the acid-catalyzed hydrolysis of 2,2-dimethylaziridine. This method, described by ChemicalBook , begins with the controlled addition of 2,2-dimethylaziridine to a slightly acidic aqueous solution (pH 3.5–4) at 40–50°C. Sulfuric acid serves as both a catalyst and pH regulator. After completion, ethanol is introduced to precipitate salts, followed by neutralization with sodium hydroxide (pH 9.5–10). Distillation under reduced pressure yields AMP with a purity of 99.4% and an overall yield of 91% .

Reaction Conditions:

-

Temperature: 40–50°C

-

Catalyst: Dilute H₂SO₄

-

Neutralizing Agent: NaOH (30% w/v)

-

Yield: 91%

This method is favored for its simplicity and high purity but requires careful handling of aziridine, a highly reactive and toxic intermediate.

Multi-Step Synthesis via Aldol Condensation and Hoffman Degradation

A patent by CN107129435B outlines a four-step industrial process starting from 2-chloropropane and sodium cyanide:

Formation of 2-Methyl Propionitrile

2-Chloropropane reacts with sodium cyanide in ethanol at 95°C to form 2-methyl propionitrile. The crude product (87.9% purity) is isolated after filtration and solvent removal, achieving a 90% yield .

Aldol Reaction with Formaldehyde

2-Methyl propionitrile undergoes aldol condensation with formaldehyde in the presence of triethylamine (5–8 mol%). The reaction produces 2,2-dimethyl-3-hydroxypropionitrile at 60–80°C, with a yield of 85% .

Hydrolysis to 2,2-Dimethyl-3-Hydroxypropanamide

The nitrile intermediate is hydrolyzed using 35% hydrochloric acid at 65°C, yielding 2,2-dimethyl-3-hydroxypropanamide (80% yield, 48.7% purity) .

Hoffman Degradation to AMP

The amide is treated with sodium hypochlorite and sodium hydroxide at 70–80°C. This exothermic reaction produces AMP via Hofmann rearrangement, followed by vacuum distillation to achieve 99% purity and an 81% step yield .

Overall Process Metrics:

-

Total Yield: 57.4%

-

Key Advantage: Cost-effective raw materials (2-chloropropane, formaldehyde)

-

Limitation: Multi-step purification increases operational complexity

Comparative Analysis of Synthetic Methods

Environmental Impact

Waste streams from the multi-step method include sodium chloride and unreacted cyanide, necessitating advanced effluent treatment. In contrast, aziridine hydrolysis generates minimal salt byproducts, reducing environmental footprint .

化学反应分析

Types of Reactions: 2-Amino-2-methyl-1-propanol undergoes various chemical reactions, including:

Substitution: It can react with acyl chlorides to form oxazolines.

Condensation: The compound can undergo condensation reactions with formaldehyde to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like nitric acid.

Substitution: Acyl chlorides are commonly used in substitution reactions.

Condensation: Formaldehyde is used in condensation reactions.

Major Products Formed:

Oxidation: 2-amino-2-methylpropanal, acetamide, formaldehyde.

Substitution: Oxazolines.

Condensation: Complex molecules formed from the reaction with formaldehyde.

科学研究应用

Chemical Properties and Structure

AMP is an amino alcohol with the chemical formula . It exhibits both amine and alcohol functional groups, making it a useful building block in organic synthesis. Its sterically hindered structure contributes to its unique reactivity and applications.

Carbon Dioxide Capture

One of the most promising applications of AMP is in carbon dioxide (CO2) capture technology. Its high absorption capacity, low regeneration energy, and resistance to degradation make it an attractive solvent for post-combustion CO2 capture.

Case Study: Blended Solvents for CO2 Absorption

A study investigated the performance of AMP blended with piperazine (PZ) for CO2 uptake from natural gas streams. The results indicated that mixtures of AMP and PZ provided enhanced absorption rates compared to traditional solvents like monoethanolamine (MEA). Specifically, a 40 wt% solution of AMP and PZ in a 1:2 molar ratio demonstrated a cost reduction of approximately 22% for coal-fired power plants compared to MEA systems .

| Solvent Composition | Absorption Rate | Cost Reduction |

|---|---|---|

| AMP + PZ (1:2) | High | 22% |

| MEA | Moderate | Baseline |

Buffer Solutions

AMP is also utilized in the preparation of buffer solutions in biochemical applications. Its ability to maintain pH stability makes it suitable for various laboratory settings, particularly in biological assays where pH fluctuations can affect outcomes .

Cosmetic Industry

In the cosmetic sector, AMP serves as an ingredient in formulations due to its moisturizing properties and ability to stabilize emulsions. It acts as a pH adjuster and enhances the texture of products, making it a valuable component in skin care formulations .

Synthesis of Organic Compounds

AMP is an important intermediate in organic synthesis, particularly for producing substituted amino products. Its amino group allows for nucleophilic reactions, facilitating the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

Example: Synthesis Pathway

The following reaction illustrates how AMP can be used as a starting material to synthesize more complex amines:

Where represents an alkyl halide or similar electrophile.

Environmental Applications

AMP's role extends into environmental chemistry, particularly in studies investigating its degradation pathways in atmospheric conditions. Research has shown that AMP can degrade into various by-products, some of which may have environmental implications . Understanding these pathways is crucial for assessing the long-term impacts of using AMP in industrial applications.

作用机制

The mechanism of action of 2-amino-2-methyl-1-propanol varies depending on its application:

As a buffering agent: It helps maintain the pH of solutions by neutralizing acids and bases.

In carbon dioxide capture: The compound reacts with carbon dioxide to form carbamates, which can be easily separated from the gas stream.

In pharmaceuticals: It may act by increasing the permeability of renal tubules and inhibiting sodium reabsorption in the proximal tubule.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between AMP and analogous compounds:

Reactivity and Performance Comparisons

- CO₂ Absorption: AMP exhibits a 10–30% higher CO₂ absorption rate compared to tertiary amines like diethylethanolamine (DEEA), attributed to its steric hindrance promoting bicarbonate formation over carbamate .

- Biochemical Utility: Unlike simpler alcohols (e.g., 1-propanol), AMP’s amine-hydroxyl structure stabilizes pH in enzyme activity assays (e.g., alkaline phosphatase) .

- Hydrophobicity: AMP lacks the phenyl or tetrahydrofuran groups found in analogs (e.g., 2-Amino-2-methyl-1-phenylpropan-1-ol), making it more water-soluble but less suited for non-polar media .

Critical Research Findings

CO₂ Capture: AMP’s absorption rate is 2–3 times faster than methyldiethanolamine (MDEA) in blended solvents, with lower energy requirements for regeneration .

Degradation Mechanisms: AMP degrades via hydrogen abstraction from its methyl or hydroxyl groups under oxidative conditions, unlike piperidine-containing analogs (e.g., 2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochloride), which exhibit ring-opening pathways .

Toxicity: AMP (LD₅₀ > 2000 mg/kg) is less toxic than aromatic derivatives (e.g., 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride), which show higher acute toxicity due to aromatic substituents .

生物活性

2-Amino-2-methyl-1-propanol (AMP) is an organic compound belonging to the class of amino alcohols. It has garnered attention due to its diverse biological activities, particularly in enzymatic reactions, antimicrobial applications, and its role in carbon dioxide (CO₂) capture processes. This article provides a comprehensive overview of the biological activity associated with AMP, supported by data tables and relevant case studies.

AMP has both amine and alcohol functionalities, contributing to its reactivity. The compound features a hydroxyl group that enhances its ability to interact with various biological systems. Its pKa value of 9.69 indicates that it functions effectively as a buffer in alkaline conditions, which is critical for enzyme activity .

Enzymatic Activity

AMP is utilized as a buffer in biochemical assays, particularly for measuring enzyme activities such as alkaline phosphatase, lactate dehydrogenase, and malate dehydrogenase. The effective pH range of AMP aligns well with the optimal pH requirements for these enzymes:

| Enzyme | Optimal pH | AMP pKa |

|---|---|---|

| Alkaline Phosphatase | 10.4 | 9.69 |

| Lactate Dehydrogenase | 9.9 | 9.69 |

| Malate Dehydrogenase | 10.4 | 9.69 |

AMP serves as a phosphate acceptor for alkaline phosphatase, facilitating its enzymatic activity . However, it has been reported that certain impurities in commercial AMP preparations can inhibit enzyme activity, emphasizing the need for purity in biochemical applications .

Antimicrobial Properties

AMP exhibits significant antimicrobial activity due to its structural characteristics. The presence of hydroxyl groups allows it to interact with microbial membranes, leading to cell disruption. Studies have demonstrated that AMP can effectively neutralize pathogens in surface methodologies when combined with human serum . This property is particularly valuable in clinical settings where disinfection is crucial.

CO₂ Capture Mechanism

One of the most promising applications of AMP is in the capture of CO₂ from industrial emissions. As an amine-based solvent, AMP facilitates the formation of ammonium bicarbonate salts through chemical absorption mechanisms. Research indicates that AMP can achieve high CO₂ loading capacities under various conditions:

| Condition | CO₂ Loading (moles CO₂/mole AMP) |

|---|---|

| 313 K and 0.1 bar | ~0.7 |

| Higher pressures | Up to 1 mole |

These findings suggest that AMP functions effectively as a sterically hindered amine, enhancing the efficiency of CO₂ capture processes . The compound's ability to maintain performance at elevated temperatures makes it suitable for use in energy-efficient carbon capture systems.

Case Studies

Several studies have investigated the biological activity of AMP across different applications:

- Enzyme Activity Studies : A study published in Chemical Reviews highlighted the role of AMP in enzymatic conversions involving CO₂ fixation, demonstrating its potential as a substrate activator .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of AMP revealed its effectiveness against various bacterial strains when used as a disinfectant agent .

- CO₂ Absorption Optimization : A systematic study on CO₂ capture processes indicated that blends containing AMP showed improved energy savings compared to traditional amine systems like monoethanolamine (MEA) .

常见问题

Basic Research Questions

Q. What are the primary biochemical applications of AMP in enzyme assays and buffer systems?

AMP is widely used to study alkaline phosphatase (ALP) activity in cell lines like SaOS-2 osteosarcoma cells. Its role in preparing buffer solutions (pH 8.6–10.5) ensures precise ALP quantification, critical for enzyme kinetics and disease research. Buffers are typically formulated at 0.1–1.0 M AMP, adjusted with HCl/NaOH, and validated using spectrophotometric methods .

Q. How does AMP’s molecular structure influence its CO₂ capture performance?

AMP’s sterically hindered amino group (tertiary carbon adjacent to the amine) promotes carbamate instability, enabling higher CO₂ cyclic capacity (1.2–1.5 mol CO₂/mol AMP) and lower regeneration energy (2.5–3.0 GJ/ton CO₂) compared to monoethanolamine (MEA). Key properties include a pKa of ~9.7, solubility of 0.8–1.2 mol/kg at 313 K, and vapor-liquid equilibrium (VLE) data critical for absorber design .

Q. What experimental methods are used to measure CO₂ solubility in AMP solutions?

Solubility is measured via gravimetric or manometric techniques in high-pressure reactors (up to 2.7 MPa). For example, Silkenbäumer et al. (1998) used an analytical method at 313–353 K, correlating data with the Clegg-Pitzer model (accuracy ±5%). Blends with N-methyldiethanolamine (MDEA) are tested for synergistic effects, with predictive modeling via simulated annealing optimization .

Advanced Research Questions

Q. How do nanoparticles enhance CO₂ absorption/desorption kinetics in AMP solutions?

Adding TiO₂/SiO₂/Al₂O₃ nanoparticles (0.01–1.0 wt%) increases mass transfer by 11–26% via micro-convection and surface catalysis. For instance, TiO₂-AMP nanofluids (1 g/L) achieve a 23.5% absorption boost and 11.8% faster desorption. Optimal performance occurs at 1 g/L TiO₂, with cycling stability validated over 10 absorption-desorption cycles. Mechanisms include boundary layer disruption and catalytic carbamate decomposition (Fig. 10A–C) .

Q. What kinetic models explain AMP’s reaction pathways with CO₂?

The zwitterion mechanism dominates, where CO₂ reacts with AMP’s amine group to form a carbamate intermediate. Quantum chemistry calculations (e.g., CCSD(T)/B3LYP) show a free energy barrier of ~45 kJ/mol. Comparatively, MEA follows a termolecular pathway with higher energy barriers (60–65 kJ/mol). AMP’s steric hindrance reduces carbamate stability, favoring bicarbonate formation at high CO₂ pressures .

Q. How does AMP degrade under atmospheric or oxidative conditions?

OH radical-initiated degradation produces formaldehyde, acetone, and nitrosamines, with a rate constant of 2.1 × 10⁻¹¹ cm³/molecule·s at 298 K (theoretical DFT/MCMv3.3.1 modeling). Oxidative degradation in capture systems generates heat-stable salts (e.g., formate, acetate) at 0.5–1.2% loss/day (313 K), mitigated by antioxidant additives like NaVO₃ .

Q. What advanced modeling frameworks predict CO₂ solubility in AMP blends?

The Kent-Eisenberg model correlates equilibrium constants with temperature (R² > 0.98), while the modified Clegg-Pitzer equation accounts for ionic interactions in AMP-MDEA systems (AAD ±3%). Machine learning (ANN/GA) models achieve ±1.5% accuracy by training on 500+ data points (313–353 K, 0–30 wt% AMP) .

Q. Methodological Notes

- Safety : AMP requires PPE (gloves, goggles) due to skin/eye irritation (H315, H318). Waste must be neutralized to pH 7 before disposal (H402/H412) .

- Data Validation : Cross-check VLE data with NIST TDE or DDBST databases. Nanoparticle-enhanced systems require dynamic light scattering (DLS) to confirm dispersion stability .

属性

IUPAC Name |

2-amino-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGIZVANVGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO, Array | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3207-12-3 (hydrochloride), 62512-11-2 (mesylate), 67952-40-3 (nitrate salt), 68298-05-5 (tosylate) | |

| Record name | 2-Amino-2-methylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027032 | |

| Record name | 2-Amino-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172 °F. Used to make other chemicals., Liquid, Solid; mp = 30-31 deg C; Commercial form may be thick liquid; [Merck Index] Colorless viscous liquid; mp = 24-28 deg C; [MSDSonline], CRYSTALS OR COLOURLESS LIQUID., A clear light colored liquid. | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329 °F at 760 mmHg (99+% compound) (USCG, 1999), 165 °C @ 760 MM HG, 165 °C, 329 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

153 °F (USCG, 1999), 67 °C, 67 °C CC, 67 °C c.c., 153 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

MISCIBLE WITH WATER; SOL IN ALCOHOLS, Solubility in water: miscible | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.935 (USCG, 1999) - Less dense than water; will float, 0.934 @ 20 °C/20 °C, 0.93 g/cm³, 0.935 | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.0 (AIR= 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.0 [mmHg], Vapor pressure, Pa at 20 °C: 133 | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALLINE MASS | |

CAS No. |

124-68-5 | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-methylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-methyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU49E6626Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

89.6 °F (USCG, 1999), 31 °C, 89.6 °F | |

| Record name | 2-AMINO-2-METHYL-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0285 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-AMINO-2-METHYLPROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/823 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。